

Early Preclinical Data on GS-462808: A Technical Overview

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Compound of Interest

Compound Name: GS-462808

Cat. No.: B15494544

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GS-462808 is a late sodium current inhibitor (late INa) that was under preclinical development for cardiovascular indications. As a selective inhibitor of the cardiac Nav1.5 channel's late current, it represented a potential therapeutic approach for conditions such as arrhythmia and angina. Despite promising initial data, its development was discontinued due to adverse findings in toxicology studies. This guide provides a comprehensive summary of the available early preclinical data on **GS-462808**, including its mechanism of action, in vitro potency and selectivity, and the toxicological findings that led to its cessation.

Core Data Summary

The following tables summarize the key quantitative preclinical data for **GS-462808**, primarily focusing on its in vitro activity and selectivity.

Table 1: In Vitro Potency of **GS-462808**

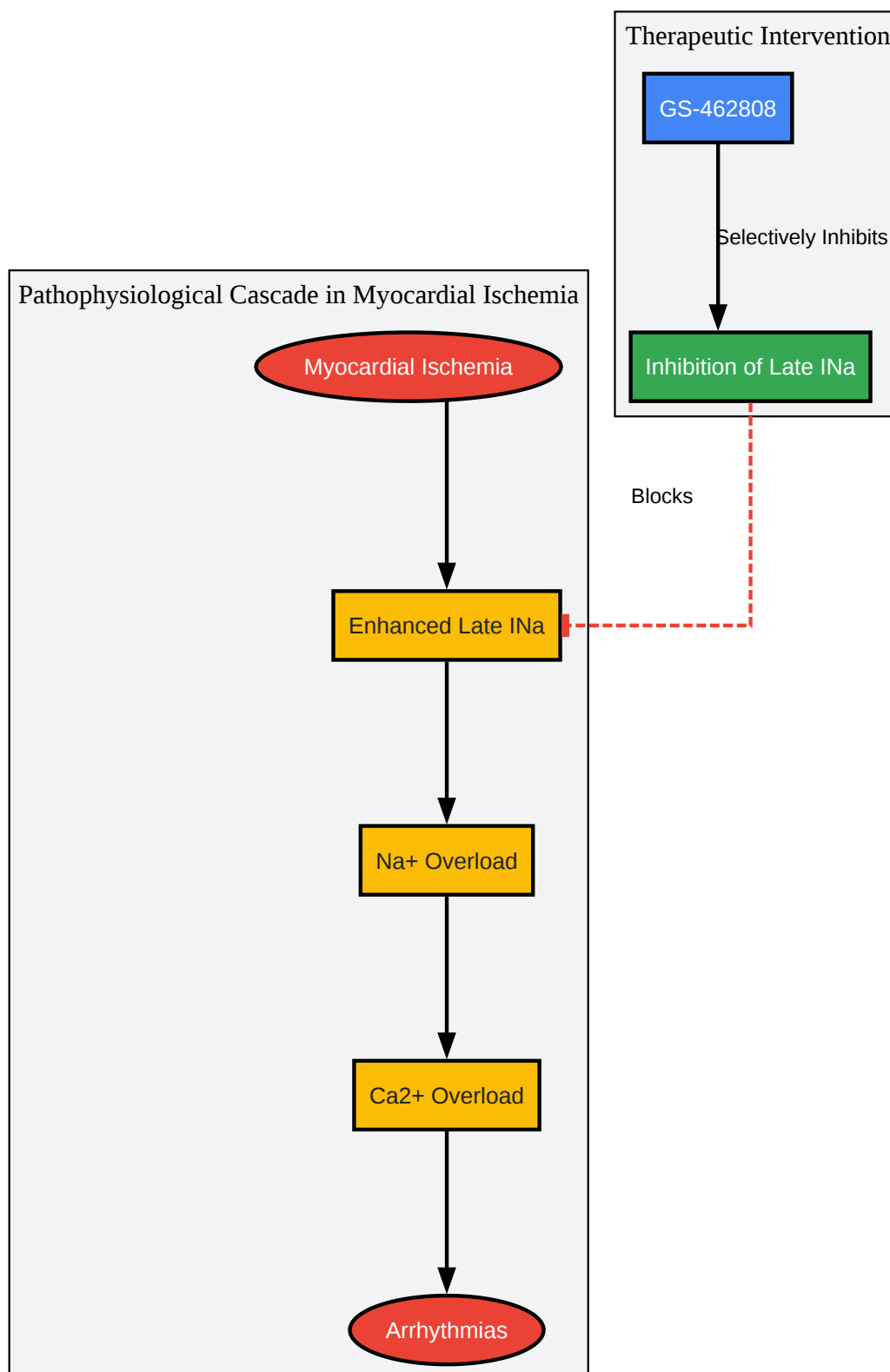
Parameter	Value	Description
IC50 for Late INa Inhibition	1.9 μ M	Half-maximal inhibitory concentration for the late sodium current mediated by the Nav1.5 channel.

Table 2: In Vitro Selectivity of **GS-462808**

Parameter	Value	Description
Inhibition of Early INa at 10 μ M	10%	Percentage of inhibition of the peak (early) sodium current at a concentration of 10 μ M.
Inhibition of Nav1.1 Peak Current	8%	Percentage of inhibition of the peak current of the neuronal sodium channel isoform Nav1.1, indicating cardiac isoform selectivity.

Mechanism of Action

GS-462808 is a selective inhibitor of the late sodium current (late INa) in cardiomyocytes.^[1] Under normal physiological conditions, the late INa is a small, sustained sodium current that flows during the plateau phase of the cardiac action potential. However, in pathological conditions such as myocardial ischemia, this current can be enhanced, leading to intracellular sodium and calcium overload, which can in turn trigger arrhythmias. By selectively inhibiting this late current, **GS-462808** was designed to mitigate these pathological effects without significantly affecting the peak sodium current responsible for the normal upstroke of the action potential.



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Figure 1: Mechanism of action of **GS-462808** in myocardial ischemia.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **GS-462808** are not publicly available in their entirety. The following descriptions are based on standard methodologies used for similar compounds and information inferred from available abstracts.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

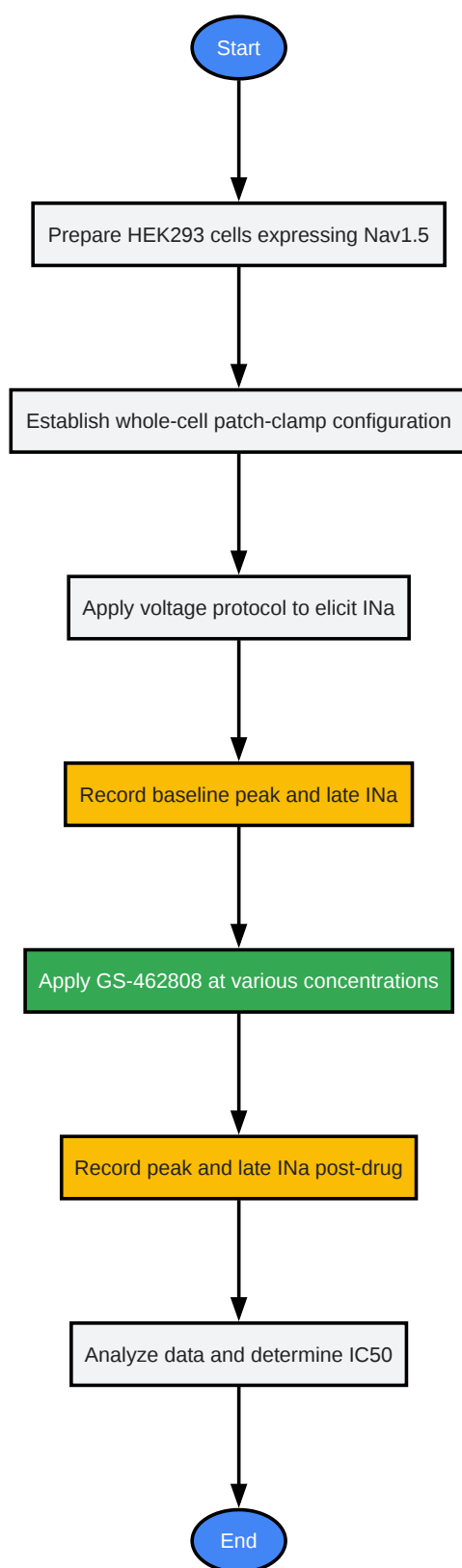
The potency and selectivity of **GS-462808** on sodium channel currents were likely determined using the whole-cell patch-clamp technique on human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel.

Objective: To determine the IC₅₀ of **GS-462808** for the late sodium current and its effect on the peak sodium current.

Methodology Outline:

- Cell Culture: HEK293 cells expressing the SCN5A gene (encoding the α -subunit of the Nav1.5 channel) are cultured under standard conditions.
- Electrophysiological Recording:
 - Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
 - Cells are perfused with an extracellular solution, and the recording pipette is filled with an intracellular solution.
 - A specific voltage protocol is applied to elicit both peak and late sodium currents. This typically involves a depolarization step from a holding potential (e.g., -120 mV) to a test potential (e.g., -20 mV).
 - The late sodium current may be enhanced by an opener such as anemone toxin II (ATX-II) to facilitate measurement.
- Drug Application: **GS-462808** is applied at various concentrations to the extracellular solution to determine its effect on the sodium currents.

- **Data Analysis:** The peak and late sodium currents are measured before and after drug application. The concentration-response curve for the inhibition of the late current is plotted to calculate the IC₅₀ value.



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Figure 2: Experimental workflow for in vitro electrophysiology.

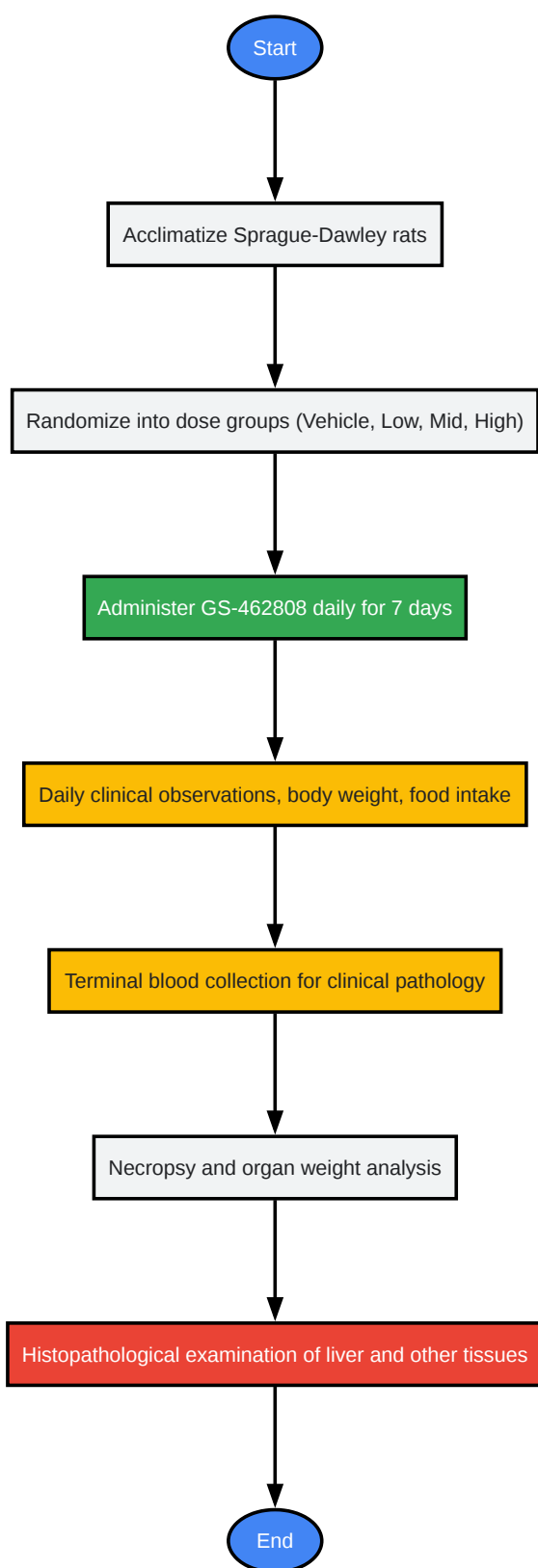
In Vivo Toxicology: Acute Rat Study

The development of **GS-462808** was halted due to the observation of liver lesions in a 7-day rat toxicology study.^[2]

Objective: To assess the safety and tolerability of **GS-462808** following repeated dosing in rats.

Methodology Outline:

- **Animal Model:** Male and female Sprague-Dawley rats are typically used.
- **Dosing:** **GS-462808** is administered daily for 7 days, likely via oral gavage. Multiple dose groups are used, including a vehicle control group and at least three dose levels of the test compound.
- **Clinical Observations:** Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are monitored regularly.
- **Clinical Pathology:** Blood samples are collected at the end of the study for hematology and clinical chemistry analysis, including markers of liver function (e.g., ALT, AST, ALP, bilirubin).
- **Necropsy and Histopathology:** At the end of the 7-day period, a full necropsy is performed. The liver and other organs are weighed and examined for gross abnormalities. Tissues are collected and preserved for microscopic histopathological examination.



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Figure 3: Workflow for the 7-day rat toxicology study.

Conclusion

GS-462808 demonstrated a promising in vitro profile as a selective inhibitor of the late sodium current. However, the preclinical development of **GS-462808** was terminated due to the finding of liver toxicity in a 7-day rat study. This case highlights the critical role of comprehensive toxicological evaluation in the early stages of drug development. While the specific details of all preclinical experiments are not fully public, this guide provides a summary of the key available data and likely methodologies employed in the evaluation of **GS-462808**.

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References

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- 2. Discovery of triazolopyridinone GS-462808, a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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